1-(5-Methyl-1H-pyrazol-4-yl)ethanone
CAS No.: 105224-04-2
Cat. No.: VC20745525
Molecular Formula: C6H8N2O
Molecular Weight: 124.14 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 105224-04-2 |
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Molecular Formula | C6H8N2O |
Molecular Weight | 124.14 g/mol |
IUPAC Name | 1-(5-methyl-1H-pyrazol-4-yl)ethanone |
Standard InChI | InChI=1S/C6H8N2O/c1-4-6(5(2)9)3-7-8-4/h3H,1-2H3,(H,7,8) |
Standard InChI Key | MITHGUSEVJOZDH-UHFFFAOYSA-N |
SMILES | CC1=C(C=NN1)C(=O)C |
Canonical SMILES | CC1=C(C=NN1)C(=O)C |
Structural Characteristics
Molecular Structure and Properties
1-(5-Methyl-1H-pyrazol-4-yl)ethanone has a molecular formula of C6H8N2O, consisting of a pyrazole core with attached methyl and acetyl groups. The molecular weight is approximately 124.14 g/mol, considerably lower than related compounds such as 1-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)ethanone (152.19 g/mol) or 1-[1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one (218.23 g/mol) .
The compound features several key structural elements that define its reactivity:
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A pyrazole ring with two nitrogen atoms, one of which (N1) bears a hydrogen atom
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A methyl substituent at the 5-position that contributes electron density to the ring
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An acetyl group at the 4-position that serves as a reactive site for various transformations
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The unsubstituted N1 position enables hydrogen bonding and tautomeric behavior
Comparative Structural Analysis
Understanding the structural relationships between 1-(5-Methyl-1H-pyrazol-4-yl)ethanone and its derivatives provides insight into how N1 substitution patterns affect physical and chemical properties. Table 1 presents a comparative analysis of this compound with structurally related pyrazole derivatives.
Table 1: Structural Comparison of 1-(5-Methyl-1H-pyrazol-4-yl)ethanone with Related Compounds
Synthesis Methods
General Synthetic Approaches
The synthesis of 1-(5-Methyl-1H-pyrazol-4-yl)ethanone can be inferred from methodologies employed for similar pyrazole derivatives. Based on established pyrazole synthesis routes, the compound can likely be prepared through cyclocondensation reactions involving hydrazine and appropriate β-dicarbonyl compounds.
Adaptation from Related Syntheses
A potential synthetic route can be adapted from the synthesis of 1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)ETHANONE, which involves the reaction of N,N-dimethylformamide dimethyl acetal, methylhydrazine, and acetylacetone . For our target compound, using unsubstituted hydrazine instead of methylhydrazine would yield the NH-pyrazole. The general reaction proceeds as follows:
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Formation of an enaminone intermediate from acetylacetone and N,N-dimethylformamide dimethyl acetal
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Cyclocondensation with hydrazine to form the pyrazole ring
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Regioselective formation of the 4-acetyl-5-methyl-pyrazole structure
The reaction conditions typically involve a polar solvent such as 2,2,2-trifluoroethanol (TFE) at temperatures ranging from 0°C to room temperature, with reaction times of about 5 minutes .
Alternative Synthetic Method
Another potential approach draws from the synthesis of 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone, which employs a different strategy. This method involves:
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Starting with an appropriate pyrazolone (e.g., 5-methyl-pyrazolone)
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Treatment with calcium hydroxide and acetyl chloride in tetrahydrofuran
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Refluxing the mixture, followed by acidic workup
Adapting this methodology by modifying the starting materials could potentially provide access to our target compound.
Chemical Properties and Reactivity
Functional Group Reactivity
The reactivity of 1-(5-Methyl-1H-pyrazol-4-yl)ethanone is primarily dictated by two functional groups: the acetyl moiety and the NH group of the pyrazole ring.
Acetyl Group Reactions:
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Nucleophilic additions to form alcohols, imines, or hydrazones
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Aldol condensations with other carbonyl compounds
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Reduction to alcohols or hydrocarbons
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Oxidation reactions under controlled conditions
Pyrazole NH Group Reactions:
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N-alkylation or N-arylation to form substituted derivatives
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Hydrogen bonding interactions with appropriate partners
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Acid-base reactions (acts as a weak acid)
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Metal coordination through the nitrogen lone pair
Structural Characterization
Spectroscopic Properties
The spectroscopic characterization of 1-(5-Methyl-1H-pyrazol-4-yl)ethanone would typically include NMR, IR, and mass spectrometry data. Based on similar compounds, the following spectroscopic features might be expected:
1H NMR Spectroscopy:
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A singlet for the methyl group at the 5-position (approximately δ 2.2-2.4 ppm)
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A singlet for the acetyl methyl group (approximately δ 2.4-2.6 ppm)
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A singlet for the C3 proton of the pyrazole ring (approximately δ 7.5-8.0 ppm)
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A broad singlet for the NH proton (approximately δ 10-13 ppm, potentially variable due to exchange)
13C NMR Spectroscopy:
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Signals for the two methyl carbons (approximately δ 10-15 ppm for the ring methyl and δ 25-30 ppm for the acetyl methyl)
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The carbonyl carbon signal (approximately δ 190-200 ppm)
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Pyrazole ring carbons (approximately δ 110-150 ppm)
IR Spectroscopy:
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NH stretching (approximately 3100-3300 cm-1)
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C=O stretching (approximately 1650-1700 cm-1)
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C=N and C=C stretching (approximately 1500-1600 cm-1)
Identification Methods
For analytical identification, researchers commonly employ techniques such as:
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High-performance liquid chromatography (HPLC)
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Gas chromatography-mass spectrometry (GC-MS)
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X-ray crystallography for solid-state structure determination
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Thin-layer chromatography (TLC) for reaction monitoring and purity assessment
Physical Properties
Predicted Physical Characteristics
Based on the properties of related compounds, 1-(5-Methyl-1H-pyrazol-4-yl)ethanone likely exhibits the following physical characteristics:
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Appearance: Crystalline solid at room temperature
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Solubility: Moderate solubility in polar organic solvents such as methanol, ethanol, and dichloromethane; limited solubility in water
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Melting point: Approximately 100-150°C (estimated based on similar pyrazole derivatives)
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Stability: Relatively stable under normal conditions; sensitive to strong oxidizing agents and strong bases
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